4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile
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Overview
Description
4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile: is a chemical compound with the following structural formula:
C16H17BrN4O
benzonitriles , which are aromatic compounds containing a cyano group (–CN) attached to a benzene ring. This compound features a nitro group (–NO₂) and a hydrazine moiety (–NHNH₂) conjugated to the benzene ring.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves the condensation of a hydrazine derivative with a bromophenyl ketone. The reaction proceeds through a hydrazone intermediate, followed by cyclization to form the indazole ring system. The specific synthetic route may vary, but the key steps involve:
Hydrazone Formation: Reaction of the bromophenyl ketone with hydrazine to form the hydrazone intermediate.
Cyclization: Intramolecular cyclization of the hydrazone to yield the indazole ring system.
Nitration: Introduction of the nitro group at the appropriate position.
Industrial Production:: Industrial-scale production methods for this compound are not widely documented due to its rarity and specialized applications.
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group can undergo reduction to form an amino group (–NH₂).
Substitution: The bromine atom can be replaced by other nucleophiles.
Hydrazone Formation: Reacts with aldehydes or ketones to form hydrazones.
Hydrazine hydrate: Used for hydrazone formation.
Nitric acid: For nitration.
Base: Required for cyclization.
Major Products:: The major product is the indazole derivative with the specified substituents.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological properties and potential therapeutic uses.
Industry: Limited applications due to its rarity.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound is unique due to its specific substitution pattern, similar compounds include other indazoles, nitrobenzonitriles, and hydrazine derivatives.
Remember that the availability of analytical data for this compound is limited, and further research is needed to fully explore its properties and applications
Properties
Molecular Formula |
C15H11BrN4O2 |
---|---|
Molecular Weight |
359.18 g/mol |
IUPAC Name |
4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-3-nitrobenzonitrile |
InChI |
InChI=1S/C15H11BrN4O2/c1-10(12-3-5-13(16)6-4-12)18-19-14-7-2-11(9-17)8-15(14)20(21)22/h2-8,19H,1H3/b18-10+ |
InChI Key |
MQJOOEMLDSHWMF-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)C#N)[N+](=O)[O-])/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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